4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde

Lipophilicity Drug Likeness Imidazole Building Blocks

Sourcing imidazole-5-carbaldehydes with inconsistent N1-substituent steric profiles can derail lead optimization. This 98% purity compound solves this with a defined isopropyl group (Taft ES -1.71), ensuring consistent steric and lipophilic (XLogP3-AA 0.9) outcomes. Key advantages: • Distinct steric bulk biases benzimidazole formations toward specific conformations, inaccessible with smaller N-methyl analogs. • Enables logD tuning without introducing chlorine, mitigating metabolic liability. • 98% purity specification reduces aldehyde oxidation byproducts in scale-up, ensuring reproducible impurity profiles for process chemistry.

Molecular Formula C8H12N2O
Molecular Weight 152.19
CAS No. 1256562-29-4
Cat. No. B1651297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde
CAS1256562-29-4
Molecular FormulaC8H12N2O
Molecular Weight152.19
Structural Identifiers
SMILESCC1=C(N(C=N1)C(C)C)C=O
InChIInChI=1S/C8H12N2O/c1-6(2)10-5-9-7(3)8(10)4-11/h4-6H,1-3H3
InChIKeyQXAMCMFRMYDGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde Is a Key Medicinal Chemistry Building Block


4-Methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is an N-isopropyl, C4-methyl-substituted imidazole-5-carbaldehyde with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol [1]. It belongs to the class of 5-imidazole carbaldehydes, which are widely used as synthetic intermediates in drug discovery, particularly for constructing benzimidazoles, Schiff bases, and other bioactive heterocycles [2]. The compound features a reactive aldehyde group at the C5 position, enabling diverse derivatizations such as condensation, reduction, and reductive amination, and its isopropyl substituent at N1 distinguishes it from unsubstituted or N-methyl analogs.

Aldehyde derivatization Enables condensation, reductive amination, and Schiff base formation for heterocycle synthesis
N1-isopropyl identity Imparts distinct steric and lipophilic profile vs. N-methyl or N–H imidazole carbaldehydes
Commercial availability Sourced at 98% purity from multiple vendors, supporting multi-step synthesis with reduced pre-purification

Why Generic Imidazole-5-carbaldehyde Analogs Cannot Replace This Building Block


Imidazole-5-carbaldehyde building blocks are not interchangeable because the nature of the N1 substituent profoundly influences both the steric environment around the reactive aldehyde and the overall lipophilicity of the scaffold. The isopropyl group in 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde imparts a distinct combination of steric bulk and calculated octanol–water partition coefficient (XLogP3-AA = 0.9) [1] compared to unsubstituted (N–H) or N-methyl/ethyl analogs [2]. Swapping this compound for a less sterically demanding analog during a synthetic sequence can alter reaction rates, chemoselectivity, and the conformational bias of downstream products, potentially derailing a medicinal chemistry optimization campaign. The following quantitative evidence guide documents the specific dimensions along which this compound diverges from its closest relatives.

N1-isopropyl steric shielding (Taft ES –1.71) controls aldehyde reactivity
N-methyl (ES –0.97) or N-ethyl (ES –1.24) analogs may alter reaction rates and product conformational distributions
XLogP3-AA lipophilicity of 0.9 differentiates the building block
Unsubstituted or N-methyl analogs (estimated ~0.4–0.6) may shift logD and permeability in lead series

Differentiation of 4-Methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde from Closest Analogs


Lipophilicity Difference vs. N-Methyl and N–H Analogs

The target compound exhibits a computed XLogP3-AA of 0.9 [1]. Although direct experimental logP values for the N-methyl analog 1,4-dimethyl-1H-imidazole-5-carbaldehyde (CAS 368833-94-7) are not available from the same authoritative source, structure-based prediction using the XLogP3 consensus algorithm, which is calibrated on experimental n-octanol/water partition data, places the N-methyl homolog at approximately 0.3–0.5 log units lower owing to the replacement of the isopropyl group with a single methyl. The N–H parent compound 4-methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1) is predicted to be even less lipophilic due to the absence of any alkyl group on N1. Higher lipophilicity can translate to improved passive membrane permeability and potentially altered pharmacokinetic profiles when the building block is incorporated into lead compounds.

Lipophilicity (XLogP3-AA)
Class-level
Target: 0.9 vs. Comparator: ~0.4–0.6 (est.)
Supports lipophilicity-driven selection over N-methyl analogs for lead optimization
Computed by XLogP3 algorithm; experimental logP not available
Lipophilicity Drug Likeness Imidazole Building Blocks

Steric Bulk Comparison: Isopropyl vs. Methyl and Ethyl Substituents

The isopropyl group contributes a Taft steric parameter (ES) of approximately –1.71, compared to –1.24 for ethyl and –0.97 for methyl [1]. While this is a general physical-organic property and not a direct measurement on the title compound, the N1 isopropyl substituent in 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is expected to exert significantly greater steric shielding of the adjacent imidazole C5-aldehyde compared to the N-methyl (ES –0.97) or N-ethyl (ES –1.24) analogs. This differential steric demand can affect the reactivity of the aldehyde toward nucleophilic attack, the stereoselectivity of additions, and the conformational preferences of the imidazole ring in condensed-phase reactions.

Steric bulk (Taft ES)
Class-level
Isopropyl ES –1.71 / Methyl ES –0.97 / Ethyl ES –1.24
Greater steric shielding may influence aldehyde reactivity and stereochemical outcome
Taft ES scale applied by analogy; direct measurement on imidazole not performed
Steric Effects Structure–Activity Relationships Aldehyde Reactivity

Molecular Weight and Heavy Atom Count Variation

The title compound has a molecular weight of 152.19 g/mol and 11 heavy atoms [1]. Its closest N-methyl analog, 1,4-dimethyl-1H-imidazole-5-carbaldehyde, has a molecular weight of 124.14 g/mol and 9 heavy atoms, while the N–H parent has 110.11 g/mol and 8 heavy atoms. The incremental increase of ~28 Da per added carbon unit (isopropyl vs. methyl) is modest, but the additional two heavy atoms and the branching of the isopropyl group can alter the compound's fit within fragment-based screening libraries, where rule-of-three cutoffs (MW < 300, heavy atom count ≤ 18) are frequently employed.

Mol. weight & heavy atoms
Cross-study comparable
152.19 Da / 11 heavy atoms vs. 124.14 Da / 9 (N-methyl analog)
Modest MW increase stays within fragment-like space for library design
Values from PubChem; analog data from vendor listings
Molecular Properties Lead Optimization Fragment-Based Design

Commercial Purity Benchmarking Among Imidazole Aldehydes

Multiple vendors list the title compound at purities of 95–98% , comparable to or slightly higher than typical catalog purities for the N-methyl analog (95%) . While not a profound molecular differentiator, the availability of the isopropyl variant from several commercial sources in consistent 98% purity reduces the risk of synthetic batch-to-batch variability that can plague less common N-alkyl imidazole carbaldehydes.

Commercial purity
Data to verify
Target 98% vs. typical N-methyl analog 95%
Higher typical purity may reduce need for in-house purification before use
Vendor-specified values; verify per lot
Procurement Chemical Sourcing Imidazole Aldehydes

Research and Industrial Applications for This Imidazole Carbaldehyde


Isopropyl-Substituted Benzimidazole Library Synthesis

The aldehyde group of the title compound serves as a handle for condensation with o-phenylenediamines to produce N1-isopropyl-4-methyl benzimidazoles. The increased steric bulk of the isopropyl group (Taft ES –1.71 vs. –0.97 for methyl) may bias the resulting benzimidazole scaffold toward biologically active conformations that are inaccessible with smaller N-substituents, justifying the procurement of this specific building block for library design [1].

Lipophilicity Optimization Without Aromatic Chlorination

In fragment-based campaigns where increasing logD by 0.3–0.6 units is desirable but the introduction of chlorine is disfavored due to metabolic liability, replacement of an N-methyl with an N-isopropyl imidazole carbaldehyde can achieve the desired lipophilicity shift (XLogP3-AA 0.9 vs. ~0.4–0.6) while preserving drug-likeness parameters [2].

Schiff Base Ligands for Coordination Chemistry

Condensation of the aldehyde with primary amines yields imine ligands in which the isopropyl substituent provides steric protection to the metal coordination sphere, a feature that distinguishes this building block from N–H or N-methyl imidazole carbaldehydes when designing catalysts or metallodrugs [3].

High-Purity Aldehyde for Process Scale-Up

The title compound is commercially available at 98% purity from multiple suppliers, a specification that exceeds the typical 95% purity of the N-methyl analog. This reduces the risk of aldehyde oxidation byproducts (e.g., carboxylic acid) in kilogram-scale reactions, making it a preferred substrate for process development groups aiming for reproducible impurity profiles .

Application
Selection Property
Validation Focus
Benzimidazole library synthesis
N1-isopropyl steric profile
Product conformation analysis
Fragment-based logD optimization
XLogP3-AA lipophilicity shift
Permeability and metabolic stability assessment
Imine ligand design
Isopropyl steric shielding
Metal complex geometry characterization
Process development scale-up
98% commercial purity
Aldehyde oxidation impurity profile
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